molecular formula C6H5BrINO B13865058 3-Bromo-6-iodo-2-methoxypyridine CAS No. 1260669-96-2

3-Bromo-6-iodo-2-methoxypyridine

Katalognummer: B13865058
CAS-Nummer: 1260669-96-2
Molekulargewicht: 313.92 g/mol
InChI-Schlüssel: COKPQOLQYORIJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-iodo-2-methoxypyridine is an organic compound with the molecular formula C6H5BrINO and a molecular mass of 313.92 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, iodine, and methoxy groups on the pyridine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-iodo-2-methoxypyridine can be achieved through various methods, including halogenation and methoxylation reactions. One common approach involves the bromination and iodination of 2-methoxypyridine. The reaction conditions typically involve the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-6-iodo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

3-Bromo-6-iodo-2-methoxypyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-6-iodo-2-methoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-6-iodo-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring. The combination of bromine, iodine, and methoxy groups provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it a valuable intermediate in various synthetic and research applications.

Eigenschaften

CAS-Nummer

1260669-96-2

Molekularformel

C6H5BrINO

Molekulargewicht

313.92 g/mol

IUPAC-Name

3-bromo-6-iodo-2-methoxypyridine

InChI

InChI=1S/C6H5BrINO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3

InChI-Schlüssel

COKPQOLQYORIJY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=N1)I)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.